molecular formula C14H17N3O2S B277328 8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline

8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline

Cat. No.: B277328
M. Wt: 291.37 g/mol
InChI Key: YOLOLRZIROLLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline is a chemical compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol. This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and a sulfone group, which is a functional group characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfones, including 8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline, can be achieved through various methods. Some classical methods include:

    Oxidation of Sulfides: This involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Aromatic Sulfonylation: This method involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.

    Alkylation/Arylation of Sulfinates: This involves the reaction of sulfinates with alkyl or aryl halides.

Industrial Production Methods

Industrial production of sulfones often employs large-scale oxidation processes or sulfonylation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophilic Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., chlorine, bromine).

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active quinoline derivatives.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfone group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Quinolones: These compounds share the quinoline moiety and are known for their antimicrobial properties.

    Dibenzo (b,f)thiepin Derivatives: These compounds contain a similar piperazine moiety and exhibit neurotropic and psychotropic activities.

Uniqueness

8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline is unique due to the presence of both the quinoline and sulfone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

8-(4-methylpiperazin-1-yl)sulfonylquinoline

InChI

InChI=1S/C14H17N3O2S/c1-16-8-10-17(11-9-16)20(18,19)13-6-2-4-12-5-3-7-15-14(12)13/h2-7H,8-11H2,1H3

InChI Key

YOLOLRZIROLLOD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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